molecular formula C17H21NO3 B2976179 N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide CAS No. 1798458-99-7

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide

Cat. No.: B2976179
CAS No.: 1798458-99-7
M. Wt: 287.359
InChI Key: UYFSBDWLJDVQAI-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide is a synthetic small molecule characterized by a benzamide core linked to a furan-3-yl-propan-2-yl amine moiety. The compound's structure integrates two key pharmacophoric elements: a substituted benzamide and a furan heterocycle. Furan derivatives are recognized as privileged structures in medicinal chemistry and are found in various bioactive molecules with a range of therapeutic applications . Compounds featuring similar furan and benzamide motifs have been investigated for their potential biological activities, including antimicrobial properties against pathogens such as Candida albicans , Escherichia coli , and Staphylococcus aureus . The presence of the isopropoxy group on the benzamide ring can influence the compound's lipophilicity and overall pharmacokinetic profile, making it a valuable scaffold for hit-to-lead optimization in drug discovery programs. This product is intended for research purposes only, specifically for use in chemical biology, pharmaceutical development, and as a building block in organic synthesis. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own assays to determine the specific properties and mechanism of action for this compound.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12(2)21-16-6-4-15(5-7-16)17(19)18-13(3)10-14-8-9-20-11-14/h4-9,11-13H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFSBDWLJDVQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and base catalysts.

    Formation of the Isopropoxybenzamide Moiety: This step involves the reaction of isopropoxybenzoic acid with appropriate amines under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound has been explored for its potential antimicrobial and anti-HIV properties. It has shown promising activity against various microbial strains and HIV enzymes.

    Biochemistry: It has been studied for its ability to inhibit monophenolase activity, which is involved in melanin synthesis.

    Pharmaceutical Sciences: Researchers have investigated its potential as a therapeutic agent for various diseases, including microbial infections and viral diseases.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Anti-HIV Activity: It binds to HIV enzymes, preventing viral replication and reducing viral load.

    Monophenolase Inhibition: The compound inhibits monophenolase enzymes, reducing melanin synthesis and potentially treating hyperpigmentation disorders.

Comparison with Similar Compounds

Key Observations :

  • The 4-isopropoxy group is a common feature in kinase inhibitors, contributing to lipophilicity and membrane permeability, as seen in fluorinated benzamides () .

Physicochemical Properties

Property Target Compound (Predicted) Example 53 () NT376 ()
Molecular Weight ~318 g/mol 589.1 g/mol ~400 g/mol
LogP (Lipophilicity) ~2.5 (moderate) 3.8 (high) 2.1 (moderate)
Solubility (aq., pH 7.4) ~50 μM (furan enhances) <10 μM (fluorine reduces) ~100 μM
Metabolic Stability Moderate (furan oxidation) High (fluorine blocks) Low (nitro group)

Notes:

  • The isopropoxy group increases logP compared to methoxy or hydroxy substituents, balancing solubility and permeability .
  • Fluorine in Example 53 improves metabolic stability and binding affinity via hydrophobic interactions and steric hindrance .

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide is a compound that has attracted attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Overview of the Compound

This compound is characterized by its unique structural features, which include a furan ring and an isopropoxy group. These structural elements contribute to its biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways involved in disease processes, particularly in cancer.

  • VEGFR-2 Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2). This inhibition is crucial in cancer therapy as VEGFR-2 plays a vital role in tumor angiogenesis. For instance, related compounds have shown IC50 values ranging from 42.5 to 57.1 nM against VEGFR-2, indicating potent enzyme inhibition .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), HT-29 (colon), and PC3 (prostate). Notably, one derivative exhibited IC50 values of 6.66 μM against A549 cells and 8.51 μM against HT-29 cells, comparable to established chemotherapeutics like sorafenib .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest at the G2/M phase and activation of apoptotic pathways .

Pharmacological Profiles

The pharmacological profiles of this compound derivatives suggest a broad spectrum of activity:

Activity Description
Anticancer Inhibits cancer cell proliferation and induces apoptosis in various cell lines
Antiangiogenic Inhibits VEGFR-2, preventing tumor blood vessel formation
Anti-inflammatory Potential effects on inflammatory pathways through modulation of cellular responses

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on VEGFR Inhibition : A recent study synthesized derivatives that were evaluated for their ability to inhibit VEGFR-2, with some compounds showing promising results comparable to established inhibitors .
  • Cytotoxicity Analysis : Another research effort assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing significant growth inhibition and apoptosis induction .
  • Wound Healing Assay : The wound healing assay indicated that certain derivatives could inhibit wound closure, suggesting potential applications in managing conditions requiring controlled cellular proliferation .

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